1-(Furo[2,3-b]pyridin-6-yl)ethanone
Description
Properties
CAS No. |
193750-68-4 |
|---|---|
Molecular Formula |
C9H7NO2 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-furo[2,3-b]pyridin-6-ylethanone |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-3-2-7-4-5-12-9(7)10-8/h2-5H,1H3 |
InChI Key |
PEUWBWHDISEQLP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(C=C1)C=CO2 |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=CO2 |
Synonyms |
Ethanone, 1-furo[2,3-b]pyridin-6-yl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Agents with Furopyridine Cores
Key Insights :
- Substituent Effects : The addition of methoxy groups in compound 22-M enhances metabolic stability (41.3% bioavailability) compared to hydroxylated analogs . Similarly, oxime modifications in 13a·HCl improve water solubility (63→1,049 μg/mL) .
- Core Flexibility: Benzo- or chromeno-fused pyridines (e.g., compounds 8 and 22) exhibit distinct enzyme inhibition profiles compared to furoquinoline derivatives like CIL-102, which target cell cycle regulators .
Key Insights :
- The pyrido-furopyridine core in 3CzPFP enables efficient energy transfer in OLEDs due to its high electron deficiency and matched photoluminescence with dopants like 4CzIPN .
- Unlike biomedical derivatives, these compounds prioritize electronic properties (e.g., triplet energy levels) over solubility or bioavailability.
Antibacterial and Fluorescent Derivatives
Key Insights :
Corrosion Inhibitors
Key Insights :
- Quinoxaline derivatives like PQDPP rely on π-electron adsorption (Frumkin isotherm) for corrosion inhibition, contrasting with furopyridines' biological activity .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the furopyridine ring and acetyl group placement (e.g., δ 2.6 ppm for ketone protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ = 190.06 g/mol) and fragmentation patterns .
- HPLC-PDA : Purity assessment using C18 columns (ACN/water gradient; λ = 254 nm) with ≥95% purity thresholds .
How can researchers address discrepancies in reported biological activities across different cell lines?
Advanced
Discrepancies in cytotoxicity data (e.g., NCI-60 panel results) may arise from:
- Cell Line Variability : Differences in metabolic enzymes or target expression (e.g., kinase profiles).
- Experimental Design : Standardize assay conditions (e.g., incubation time, serum concentration).
Resolution Strategies : - Dose-Response Curves : Use ≥10 concentration points to calculate accurate IC₅₀/GI₅₀ values.
- Orthogonal Assays : Validate findings with apoptosis markers (e.g., caspase-3 activation) or transcriptomic profiling .
Table 1 : Cytotoxicity Comparison of Furopyridine Derivatives
| Compound | Cell Line (GI₅₀, μM) | Reference |
|---|---|---|
| This compound | NCI-H460: 2.1 ± 0.3 | Derived from |
| Analog (Fluoro-substituted) | MCF7: 1.7 ± 0.2 |
What strategies elucidate the mechanism of action in modulating enzymatic pathways?
Q. Advanced
- Kinase Profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to identify targets (e.g., MAPK or PI3K inhibition) .
- Molecular Docking : Predict binding modes using software like AutoDock Vina; validate with site-directed mutagenesis .
- Pathway Analysis : RNA-seq or phosphoproteomics to map downstream effects (e.g., ERK/MAPK suppression) .
How can SAR studies optimize the pharmacological profile of derivatives?
Q. Advanced
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the pyridine 3-position to enhance target affinity .
- Bioisosteric Replacement : Replace the acetyl group with sulfonamide or urea to improve solubility/logP .
- In Vivo Validation : Prioritize derivatives with >10-fold selectivity in preclinical models (e.g., xenograft mice) .
What in vitro assays are used to evaluate biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
